REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH:10]1([C:16](OC)=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.[CH3:20][OH:21]>>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:16]([C:10]2[CH:11]=[CH:12][C:13]([O:21][CH3:20])=[CH:14][CH:15]=2)=[C:2]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)OC
|
Name
|
colorless solid
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
diphenylalkenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yielded a yellow solid
|
Type
|
CUSTOM
|
Details
|
Recrystallized from absolute EtOH
|
Type
|
CUSTOM
|
Details
|
yielded
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C(=C1CCCCC1)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |